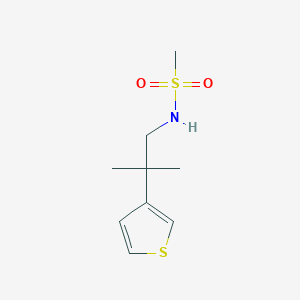

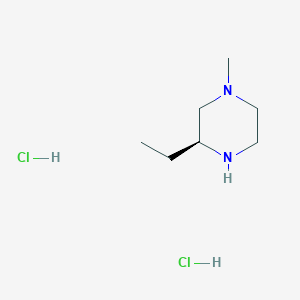

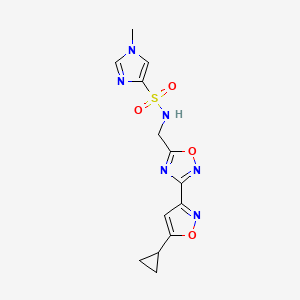

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, also known as MTPM, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Potassium Channel Blocking Activity

Research has highlighted the synthesis and evaluation of various methanesulfonamido compounds, including those with structural similarities to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, for their potential as class III antiarrhythmic agents. These compounds have shown the ability to block potassium channels, thereby extending the cardiac action potential duration without impacting cardiac muscle conduction velocity. This indicates their potential utility in treating arrhythmias. Compounds with specific modifications have demonstrated enhanced potassium channel blocking activity, suggesting a path for the development of new antiarrhythmic medications (Connors, Dennis, Gill, & Terrar, 1991).

Methane Sulfonic Acid Metabolism in Microorganisms

The metabolism of methane sulfonic acid and its analogues, closely related to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, has been studied in various microbial systems. For instance, certain anaerobic microbes are capable of converting volatile organic sulfur compounds, like methane thiol, into methane and carbon dioxide. This demonstrates the role of anaerobic environments in the biogeochemical cycling of sulfur compounds (Zinder & Brock, 1978). Additionally, the oxidation of methanesulfonic acid is initiated by methanesulfonate monooxygenase in certain methylotrophs, highlighting its role as a carbon and energy substrate for these organisms (Kelly & Murrell, 1999).

Molecular Studies and Structural Analysis

Detailed computational studies have been conducted on molecules structurally related to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide, focusing on their molecular conformation, NMR chemical shifts, and vibrational transitions. These studies provide insight into the electronic structure and reactivity of such compounds, which is crucial for understanding their biological activity and potential pharmaceutical applications (Karabacak, Cinar, & Kurt, 2010).

Drug Metabolism and Biocatalysis Applications

The application of biocatalysis in drug metabolism has been explored using compounds akin to N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide. For example, the metabolism of a biaryl-bis-sulfonamide compound was studied using a microbial-based system to produce mammalian metabolites. This approach not only aids in understanding drug metabolism but also provides a method for generating metabolites for further study, indicating the potential of microbial systems in pharmaceutical research (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Propriétés

IUPAC Name |

N-(2-methyl-2-thiophen-3-ylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S2/c1-9(2,7-10-14(3,11)12)8-4-5-13-6-8/h4-6,10H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEGRXBDIBOREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-2-(thiophen-3-yl)propyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2894820.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2894821.png)

![(3aR,4R,6aR)-2,2,4-trimethyl-4-vinyl-5,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-one](/img/structure/B2894828.png)

![3-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894834.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-2-methylpropanoic acid](/img/structure/B2894840.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2894842.png)